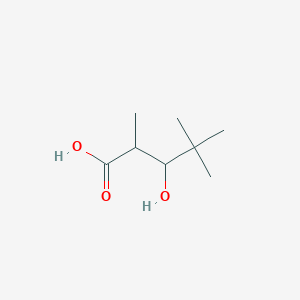

3-Hydroxy-2,4,4-trimethylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-hydroxy-2,4,4-trimethylpentanoic acid |

InChI |

InChI=1S/C8H16O3/c1-5(7(10)11)6(9)8(2,3)4/h5-6,9H,1-4H3,(H,10,11) |

InChI Key |

SRACGGODXOHIBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C)(C)C)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 2,4,4 Trimethylpentanoic Acid and Analogues

A plausible and efficient method for the synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid would involve the reaction of an enolate derived from a propanoic acid equivalent with pivalaldehyde (2,2-dimethylpropanal). The steric hindrance from the tert-butyl group of pivalaldehyde would likely influence the reaction's stereoselectivity.

A proposed synthetic scheme is as follows:

Enolate Formation: A suitable propanoic acid derivative, such as a silyl (B83357) ketene (B1206846) acetal (B89532) or an ester, would be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding enolate.

Aldol (B89426) Reaction: The pre-formed enolate is then reacted with pivalaldehyde. The nucleophilic enolate will attack the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and resulting in a β-hydroxy ester or a related derivative after workup.

Hydrolysis: The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

The synthesis of analogous compounds, such as (R)-3-hydroxy-4-methylpentanoic acid, has been achieved through stereoselective aldol additions of chiral enolates to aldehydes. orgsyn.org Similarly, the synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid has been accomplished via the reaction of an enolate with 2-methylpropanal. orgsyn.org These established procedures provide a strong foundation for the proposed synthesis of this compound.

Another relevant reaction is the aldol condensation of isobutyraldehyde, which leads to the formation of 3-hydroxy-2,2,4-trimethylpentanal. scirp.org This structurally similar aldehyde could then be oxidized to the desired carboxylic acid, this compound, using standard oxidizing agents.

| Step | Description | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Enolate Formation | Propanoic acid derivative, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78°C | Lithium enolate of propanoate |

| 2 | Aldol Condensation | Pivalaldehyde (2,2-dimethylpropanal) | β-hydroxy ester |

| 3 | Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification | This compound |

Integration into Broader Metabolic Pathways

There is currently no direct scientific literature available that describes the metabolic fate of 3-hydroxy-2,4,4-trimethylpentanoic acid in biological systems. However, by examining the metabolism of structurally related compounds, specifically branched-chain fatty acids (BCFAs) and metabolites of branched-chain amino acids (BCAAs), we can infer a potential metabolic pathway.

This compound is a methylated and hydroxylated short-chain fatty acid. The metabolism of such compounds typically involves pathways of fatty acid oxidation. It is plausible that this compound could be a substrate for enzymes involved in β-oxidation, although the extensive methylation might hinder this process.

The catabolism of BCAAs such as leucine, isoleucine, and valine is a well-understood process that leads to the formation of various metabolites. nih.govmdpi.com For instance, the metabolism of L-isoleucine generates 2-hydroxy-3-methylpentanoic acid. hmdb.ca This process involves initial transamination to form a branched-chain α-ketoacid, followed by oxidative decarboxylation. mdpi.com

Given its structure, this compound could potentially be formed as a minor metabolite from the degradation of larger, complex lipids or from the biotransformation of xenobiotic compounds with similar structural motifs. If it were to enter metabolic pathways, it would likely undergo further oxidation. The hydroxyl group could be oxidized to a ketone, and the carboxylic acid could be activated to its coenzyme A (CoA) derivative to facilitate entry into fatty acid metabolism or other central metabolic pathways.

It is important to emphasize that without direct experimental evidence, the precise metabolic role and integration of this compound remain speculative.

| Metabolic Process | Potential Role of this compound | Evidence from Analogous Compounds |

|---|---|---|

| Branched-Chain Amino Acid (BCAA) Catabolism | Could potentially be a minor, downstream metabolite. | Metabolism of isoleucine produces 2-hydroxy-3-methylpentanoic acid. hmdb.ca |

| Fatty Acid Oxidation (β-oxidation) | May undergo oxidation, though branching could be a limiting factor. | Branched-chain fatty acids are known to be metabolized, sometimes through alternative oxidative pathways. |

| Xenobiotic Metabolism | Could be a product of the biotransformation of structurally related exogenous compounds. | General principles of xenobiotic metabolism involve hydroxylation and oxidation to increase water solubility for excretion. |

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular puzzle. For 3-Hydroxy-2,4,4-trimethylpentanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. In the case of this compound, the analysis of its ¹H NMR spectrum is crucial for confirming the connectivity of its carbon skeleton. The configuration of stereocenters, such as in the (2S,3R) isomer, can be elucidated through detailed analysis of coupling constants in the ¹H NMR spectrum of its derivatives, such as the corresponding β-lactone.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and other experimental conditions.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable | Singlet (broad) | 1H |

| -COOH | Variable | Singlet (broad) | 1H |

| H-2 | ~2.5 | Doublet | 1H |

| H-3 | ~3.8 | Doublet | 1H |

| CH₃ (at C2) | ~1.2 | Doublet | 3H |

| C(CH₃)₃ (at C4) | ~1.0 | Singlet | 9H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum, confirming the total number of carbon atoms and their chemical environments (e.g., carbonyl, carbinol, quaternary, methyl).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and other experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C1) | ~175-180 |

| C-OH (C3) | ~70-75 |

| C-2 | ~45-50 |

| C-4 | ~35-40 |

| CH₃ (at C2) | ~10-15 |

| C(CH₃)₃ (at C4) | ~25-30 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, MS analysis would confirm its molecular weight of 160.21 g/mol . The fragmentation pattern observed in the mass spectrum would provide valuable clues about its structure. Key fragmentation pathways for hydroxy carboxylic acids often involve the loss of water (H₂O), the carboxyl group (-COOH), and cleavage of the carbon-carbon bonds adjacent to the hydroxyl or carbonyl groups. The analysis of these fragments helps to piece together the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures or for confirming the presence of a target compound in a sample. In the context of the synthesis or biological production of this compound, LC-MS can be used to monitor the reaction progress and to identify and quantify the desired product and any byproducts. The retention time in the liquid chromatography column provides an additional layer of identification, while the mass spectrometer confirms the molecular weight of the eluting compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad band |

| O-H (Alcohol) | 3200-3600 | Broad band |

| C-H (Alkyl) | 2850-2960 | Sharp bands |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp band |

| C-O | 1050-1150 | Medium band |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. By using an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from any starting materials, reagents, or byproducts. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis.

Furthermore, due to the presence of two chiral centers (at C2 and C3), this compound can exist as four possible stereoisomers. Chiral chromatography, a specialized form of HPLC that uses a chiral stationary phase, is the definitive method for separating and quantifying these enantiomers and diastereomers. This is critical in fields where stereochemistry plays a crucial role in the compound's activity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds like this compound. tentamus-pharma.co.uk The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For carboxylic acids, reverse-phase HPLC (RP-HPLC) is the most common approach. ijcce.ac.ir

In a typical RP-HPLC analysis for purity determination, the stationary phase is non-polar (e.g., a C18 column), while the mobile phase is a more polar solvent mixture. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. To ensure reproducible results and good peak shape for a carboxylic acid, the pH of the mobile phase is critical. ijcce.ac.ir It is usually adjusted to a value below the pKa of the carboxylic acid group, thereby keeping the analyte in its neutral, protonated form, which enhances its retention on the non-polar stationary phase. ijcce.ac.ir

Detection is commonly achieved using an ultraviolet (UV) detector. nih.gov Since the carboxyl functional group is a weak chromophore, detection is often performed at a low wavelength, such as 210 nm, to achieve adequate sensitivity. researchgate.net The purity of a sample of this compound is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 3 µm particle size |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| pH Modifier | 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating, identifying, and quantifying volatile and semi-volatile compounds. tentamus-pharma.co.uk It is particularly useful for analyzing related substances that may be present alongside this compound, such as synthetic by-products, isomers, or degradation products. nih.gov

Due to the low volatility and high polarity imparted by the carboxylic acid and hydroxyl functional groups, direct GC analysis of this compound is challenging. colostate.edulibretexts.org Therefore, a crucial step of derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. colostate.edu A common and effective method is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are frequently used for this purpose. usherbrooke.ca

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification of unknown related substances by comparing them to spectral libraries. usherbrooke.ca

Table 2: Representative GC-MS Parameters for Analysis of Related Compounds

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 60 °C for 60 minutes |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | Initial temp 70°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Mechanistic Investigations and Biochemical Interactions

Enzymatic Interactions and Substrate Utilization

3-Hydroxy-2,4,4-trimethylpentanoic acid is recognized as a metabolite formed through the oxidative metabolism of parent compounds. Its formation is part of a biochemical pathway that involves the enzymatic conversion of precursor molecules. Specifically, it is derived from the oxidation of its corresponding aldehyde, 3-hydroxy-2,4,4-trimethylpentanal. This type of oxidation is a common enzymatic process in xenobiotic metabolism, where aldehyde dehydrogenases convert aldehydes to carboxylic acids. The broader pathway involves the initial hydroxylation of a hydrocarbon, such as 2,2,4-trimethylpentane (B7799088), to form an alcohol, which is then oxidized to an aldehyde, and subsequently to the carboxylic acid.

Research has identified modulatory roles for trimethylated pentanoic acid derivatives, particularly in their interaction with transport proteins. For instance, the related compound 2,4,4-trimethylpentanoic acid has been shown to act as a competitive inhibitor of the renal organic anion transport system. nih.gov Kinetic analyses have determined its inhibition constant (Ki) to be 4 mM, indicating its capacity to interfere with the normal function of these transporters. nih.gov Such interactions demonstrate that these compounds can modulate the activity of essential proteins involved in cellular transport, even if they are not substrates for transport themselves. nih.gov

Influence on Biochemical Transport Systems

Studies utilizing rat renal cortical slices have demonstrated that metabolites of 2,2,4-trimethylpentane, including hydroxylated trimethylpentanoic acids, can inhibit the transport of organic anions. nih.gov Specifically, 2,4,4-trimethylpentanoic acid and 2,4,4-trimethyl-5-hydroxypentanoic acid were found to selectively decrease the accumulation of p-aminohippurate (B12120003) (PAH), a classic substrate for organic anion transporters (OATs). nih.gov This inhibition occurs without affecting the transport of the organic cation tetraethylammonium (B1195904) (TEA). nih.gov Further investigation revealed that these metabolites are not actively transported into renal cells; instead, they appear to bind to the renal cortical tissue, which in turn reduces the transport of other organic anions like PAH. nih.gov

The structural arrangement of atoms within isomers of trimethylpentanoic acid plays a critical role in their interaction with and selectivity for biochemical transporters. A comparative analysis of different metabolites of 2,2,4-trimethylpentane highlights this isomeric specificity. nih.gov

For example, both 2,4,4-trimethylpentanoic acid and 2,4,4-trimethyl-5-hydroxypentanoic acid are selective inhibitors of the organic anion transporter responsible for PAH uptake. nih.gov In contrast, the isomer 2,2,4-trimethylpentanoic acid is less selective, as it reduces the transport of both the organic anion PAH and the organic cation TEA. nih.gov This distinction underscores that the specific placement of the methyl groups and other functional groups on the pentanoic acid backbone dictates the compound's binding affinity and selectivity profile for different transporter proteins.

Table 1: Comparative Inhibitory Effects of Trimethylpentanoic Acid Isomers on Renal Transporters

| Compound | Effect on p-Aminohippurate (PAH) Transport (Anion) | Effect on Tetraethylammonium (TEA) Transport (Cation) | Selectivity Profile |

|---|---|---|---|

| 2,4,4-Trimethylpentanoic acid | Inhibition | No Effect | Selective for Anion Transport |

| 2,4,4-Trimethyl-5-hydroxypentanoic acid | Inhibition | No Effect | Selective for Anion Transport |

| 2,2,4-Trimethylpentanoic acid | Inhibition | Inhibition | Non-selective |

Formation of Metabolites and Associated Pathways

This compound is a product of xenobiotic metabolism. It is one of several metabolites formed from the oxidative breakdown of 2,2,4-trimethylpentane, a nephrotoxic component found in unleaded gasoline. nih.gov The metabolic pathway begins with the oxidation of 2,2,4-trimethylpentane to form alcohol intermediates, such as 2,2,4- and 2,4,4-trimethylpentanol. nih.gov These alcohols are further oxidized to their corresponding aldehydes and then to carboxylic acids, including various trimethylpentanoic acid and hydroxypentanoic acid derivatives. nih.gov The major urinary metabolite found in rats from this pathway is 2,4,4-trimethylpentanoic acid, indicating a significant route of biotransformation for the parent compound. nih.gov

Theoretical and Computational Chemistry Studies

Computational methods are invaluable for predicting the properties and interactions of molecules for which experimental data is scarce.

Specific computational studies predicting reaction barriers or modeling transition states for reactions involving this compound are not available in the reviewed literature. However, general methodologies for such predictions are well-established. Techniques such as density functional theory (DFT) and ab initio methods are commonly used to calculate the energetics of reaction pathways and to determine the structures of transition states. These calculations can provide insights into the feasibility and kinetics of potential metabolic reactions. For instance, computational models can predict the barrier heights for enzymatic reactions, offering a measure of how quickly a reaction is likely to occur. mit.edu

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand the interaction between a ligand and its protein target.

While no specific molecular docking studies for this compound have been found, the principles of this technique can be described. A typical molecular docking study involves:

Preparation of the protein and ligand structures: Obtaining the 3D structures of the target protein (e.g., an enzyme) and the ligand (this compound).

Docking simulation: Using software to explore the possible binding modes of the ligand within the active site of the protein.

Scoring and analysis: Evaluating the binding affinity for different poses and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

These simulations could elucidate how this compound might interact with metabolic enzymes or transport proteins, providing a molecular basis for its biochemical effects. The binding energy, often expressed in kcal/mol, is a key output of docking studies and indicates the stability of the ligand-protein complex. researchgate.netnih.govrsisinternational.orgnih.gov

Chemical Reactivity and Derivative Synthesis for Research Applications

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C3 position of 3-Hydroxy-2,4,4-trimethylpentanoic acid is a prime site for oxidation. This transformation converts the hydroxy acid into its corresponding β-keto acid, a valuable synthetic intermediate.

Conversion to Ketone Derivatives

The oxidation of the secondary alcohol functionality in this compound yields 2,4,4-trimethyl-3-oxopentanoic acid. This reaction can be accomplished using a variety of standard oxidizing agents known to convert secondary alcohols to ketones without affecting the carboxylic acid moiety. libretexts.orgbyjus.com

Common reagents for this transformation include chromium-based compounds such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.orgyoutube.com PCC is a milder reagent and is particularly useful for preventing over-oxidation. libretexts.org Other modern reagents like the Dess-Martin periodinane also facilitate this conversion under mild conditions. youtube.com The general reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached, forming a carbonyl group. byjus.com

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

| This compound | Chromic Acid (Jones Reagent) or PCC | 2,4,4-Trimethyl-3-oxopentanoic acid |

Reduction Reactions to Alcohol Analogues

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding a diol. This transformation requires a powerful reducing agent, as milder agents are ineffective.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comambeed.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is not strong enough to reduce carboxylic acids. The reaction with LiAlH₄ converts the carboxyl group into a primary hydroxyl group, resulting in the formation of 2,4,4-trimethylpentane-1,3-diol. The reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. youtube.comyoutube.com The secondary alcohol at the C3 position remains unchanged during this process.

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product |

| This compound | 1. LiAlH₄ in dry ether/THF2. H₂O workup | 2,4,4-Trimethylpentane-1,3-diol |

Substitution Reactions for Functional Group Transformations

The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions. A key strategy for this is tosylation.

Direct tosylation of the hydroxyl group in β-hydroxy acids is challenging because conventional methods (e.g., tosyl chloride in pyridine) preferentially activate the carboxylic acid group. rsc.org However, a chemoselective method has been developed that allows for the specific tosylation of the alcoholic hydroxyl group. This process involves the formation of an O,O-dianion by treating the β-hydroxy acid with two equivalents of methyllithium (B1224462) (MeLi). rsc.orgnih.govrsc.org The resulting dianion can then react with p-toluenesulfonyl chloride (TsCl) to selectively form the corresponding β-tosyloxy acid. nih.govrsc.org This tosylate is an excellent leaving group, paving the way for subsequent substitution reactions with various nucleophiles.

Table 3: Tosylation of this compound

| Reactant | Reagent(s) | Intermediate Product |

| This compound | 1. MeLi (2.5 equiv.)2. TsCl | 2,4,4-Trimethyl-3-(tosyloxy)pentanoic acid |

Esterification and Acyl Halide Formation

The carboxylic acid moiety of this compound can be readily converted into esters or acyl halides, which are important derivatives for further synthetic manipulations.

Esterification: The formation of an ester from the carboxylic acid can be achieved through Fischer esterification. This involves reacting the hydroxy acid with an alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the ester product.

Acyl Halide Formation: Acyl chlorides, being more reactive than carboxylic acids, are useful synthetic intermediates. They can be prepared by treating this compound with thionyl chloride (SOCl₂). masterorganicchemistry.com This reaction converts the carboxylic acid group into an acyl chloride. It is important to note that thionyl chloride can also react with the secondary hydroxyl group to form an alkyl chloride, potentially leading to a mixture of products. reddit.com The use of a base like pyridine (B92270) can help to neutralize the HCl generated during the reaction. reddit.com

Table 4: Ester and Acyl Halide Formation

| Starting Material | Reagent(s) | Product Class | Example Product Name |

| This compound | R-OH, H⁺ (catalyst) | Ester | Alkyl 3-hydroxy-2,4,4-trimethylpentanoate |

| This compound | SOCl₂ | Acyl Chloride | 3-Hydroxy-2,4,4-trimethylpentanoyl chloride |

Lactonization Chemistry

Intramolecular cyclization of hydroxy acids to form lactones (cyclic esters) is a common transformation. For a β-hydroxy acid such as this compound, the formation of a four-membered β-lactone would be the expected outcome of direct intramolecular esterification.

However, studies on the closely related 3-hydroxy-3,4,4-trimethylpentanoic acid have shown that treatment with acidic dehydrating agents does not yield the expected β-lactone. Instead, the reaction proceeds through a molecular rearrangement to form a more stable five-membered γ-lactone, specifically α,α-dimethyl-γ-tert-butyl-γ-butyrolactone. This suggests that the formation of the strained β-lactone ring is disfavored and that carbocation intermediates may lead to skeletal reorganization.

Alternative methods, such as the Mitsunobu reaction, are often employed for the synthesis of β-lactones from β-hydroxy acids. nih.govcdnsciencepub.com This reaction involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group, facilitating intramolecular nucleophilic attack by the carboxylate. nih.gov This method proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group and can be effective where direct acid-catalyzed methods fail. nih.govtandfonline.com

Table 5: Potential Lactonization Products

| Starting Material | Conditions / Reagents | Product Type | Product Name |

| This compound | Acid catalyst (potential rearrangement) | γ-Lactone | (Likely rearrangement product similar to analogs) |

| This compound | Mitsunobu Reaction (PPh₃, DEAD/DIAD) | β-Lactone | 3-methyl-4-(2,2-dimethylpropyl)oxetan-2-one |

Academic and Scientific Research Applications

Utilization as a Chiral Building Block in Advanced Organic Synthesis

While direct examples of 3-Hydroxy-2,4,4-trimethylpentanoic acid as a chiral building block are not prominent in the literature, the utility of related β-hydroxy acids is well-established in advanced organic synthesis. These molecules contain two key functional groups—a hydroxyl group and a carboxylic acid—and at least one stereocenter, making them valuable starting materials for asymmetric synthesis.

For instance, methods have been developed for the stereoselective synthesis of analogous compounds like (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid through aldol (B89426) addition reactions. orgsyn.org Such syntheses utilize lithium enolates reacting with aldehydes to create diastereomeric β-hydroxy esters, which are then hydrolyzed to the desired acid. orgsyn.org The ability to control the stereochemistry at the α and β positions is crucial for the synthesis of complex natural products and pharmaceuticals. The general principle involves using chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer, which can then be carried forward through subsequent reaction steps.

Applications in Polyketide Research and Biosynthesis

Polyketides are a diverse class of natural products synthesized by large multienzyme proteins called polyketide synthases (PKSs). wikipedia.org These molecules are assembled through the stepwise condensation of small carboxylic acid units, resembling fatty acid synthesis. wikipedia.orgnih.gov The research into engineering PKS modules to produce novel, non-natural compounds is a significant area of biotechnology.

A key area of relevance is the engineered biosynthesis of the parent compounds, 2,2,4-trimethylpentanoic acid and 2,4,4-trimethylpentanoic acid, using hybrid PKSs. google.com This research demonstrates the potential for microbial production of branched-chain organic acids. The general biosynthetic process involves:

Starter Unit Selection : A loading module selects an initial acyl-CoA starter unit.

Chain Extension : Subsequent modules add extender units, typically derived from malonyl-CoA or its derivatives. wikipedia.org

Modification : Within each module, the growing polyketide chain can undergo various modifications, including reduction of the β-keto group to a hydroxyl group, dehydration to a double bond, and further reduction to a saturated carbon chain. nih.gov

The creation of a hydroxylated compound like this compound would theoretically involve a PKS module where the ketoreductase (KR) domain reduces the β-keto group but subsequent dehydration and enoyl reduction steps are omitted. Research focuses on mixing and matching domains from different PKS systems to control the final chemical structure. nih.govgoogle.com

Table 1: Example Components for Engineered Polyketide Synthase This table illustrates components used in a hybrid PKS designed to produce the parent compound, 2,4,4-trimethylpentanoic acid, as described in patent literature.

| Component | Function | Originating PKS Module (Example) |

|---|---|---|

| Loading Module | Selects pivaloyl-CoA as the starter unit | Ave Load-Mod1 |

| Extender Module | Extends the chain using 2-methylmalonyl-CoA | Ave Load-Mod1 |

| Acyltransferase (AT) | Loads the extender unit onto the ACP | Not specified |

| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain | Not specified |

| Ketosynthase (KS) | Catalyzes the Claisen condensation | Not specified |

| Thioesterase (TE) | Releases the final acid product | Not specified |

Source: google.com

Role as an Intermediate in the Synthesis of Complex Organic Molecules

β-hydroxy acids are common intermediates in the synthesis of more complex molecules. Their dual functionality allows for a wide range of chemical transformations. The hydroxyl group can be protected, oxidized, or used as a handle for further coupling reactions, while the carboxylic acid can be converted to esters, amides, or reduced to an alcohol.

For example, synthetic procedures demonstrate the conversion of a crude β-hydroxy ester into the corresponding β-hydroxy acid via hydrolysis with potassium hydroxide in methanol and water. orgsyn.org This intermediate acid can then be purified and used in subsequent steps. The strategic placement of the hydroxyl and methyl groups in a molecule like this compound would make it a specific and valuable intermediate for constructing larger molecules with defined stereochemistry and branching patterns.

Relevance in Bioenergy Research as a Bio-derived Precursor

A significant application for branched-chain acids like the trimethylpentanoic acids is in the production of biofuels. google.com Specifically, they serve as precursors to high-octane gasoline components like iso-octane (2,2,4-trimethylpentane). google.com The highly branched structure of these molecules is desirable for good combustion properties in internal combustion engines. google.com

The biotechnological approach aims to engineer microorganisms to produce these acid precursors from renewable feedstocks. The process, outlined in patent US8852902B2, involves creating a hybrid PKS that can synthesize 2,4,4-trimethylpentanoic acid. google.com This bio-derived acid can then be chemically converted to iso-octane. This strategy represents a pathway to produce "drop-in" biofuels that are chemically identical to components of conventional gasoline, leveraging the precision of biosynthetic machinery to create complex, energy-dense molecules. google.com

Development of Novel Synthetic Reagents and Methodologies

The development of novel synthetic reagents often stems from the unique reactivity of specific functional groups on a molecule. While there is no specific information on reagents developed from this compound, the field of PKS engineering itself represents a novel methodology. By creating custom PKS gene assemblies, researchers are developing a powerful biological methodology for producing a wide array of chemical structures that are difficult to access through traditional chemical synthesis. google.com This "synthetic biology" approach allows for the production of tailored molecules by programming the enzymatic assembly line. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-2,4,4-trimethylpentanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via enantioselective reduction of diketones using ruthenium-TsDPEN complexes, as demonstrated in analogous systems for hydroxy ketones (e.g., 3-hydroxy-2,2-dimethylcyclopentanone). Optimizing hydrogen donors (e.g., isopropanol or formic acid) and catalyst choice (Ru vs. Rh/Ir) significantly impacts enantiomeric excess (up to >95% ee) and yield . For ester derivatives like ethyl 3-hydroxy-2,2,4-trimethylpentanoate, esterification under acidic conditions with careful temperature control is critical to avoid racemization .

Q. How can researchers characterize the physical and thermodynamic properties of this compound?

- Methodological Answer : Key properties include absolute entropy (298.15K: ~400 J/mol·K), critical temperature, and vaporization enthalpy. These are derived from ideal gas approximations and validated via computational tools like ChemRTP. Experimental validation involves differential scanning calorimetry (DSC) for melting points and HPLC-ESI-TOF/MS for purity assessment .

Q. What analytical techniques are recommended for structural elucidation of this compound and its derivatives?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to resolve methyl and hydroxyl group configurations, particularly for stereochemical assignments. For example, syn/anti relationships between C2 methyl and C3 hydroxy groups require NOESY/ROESY experiments. Mass spectrometry (HPLC-TOF/MS) confirms molecular weight and fragmentation patterns, especially for ester derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for natural product synthesis?

- Methodological Answer : Leverage chiral auxiliaries or asymmetric catalysis. For instance, TsDPEN-Ru complexes enable enantioselective reduction of cyclic diketones to hydroxy ketones, which can be further functionalized. Computational modeling (DFT) predicts transition states to refine catalyst-substrate interactions. Recent work on 3-hydroxy-2-methylpentanoic acid derivatives highlights the role of steric effects in controlling stereoselectivity .

Q. What strategies resolve contradictions in stereochemical assignments for branched hydroxy acids like this compound?

- Methodological Answer : Discrepancies often arise from misassigned erythro/threo configurations. Cross-validate NMR data with X-ray crystallography or circular dichroism (CD). For example, Wallace and Minnikin’s stereorandom synthesis of mycolipanolic acid (a structural analog) led to revised syn/anti relationships via crystallographic analysis .

Q. How do substituent positions (e.g., 2,4,4-trimethyl vs. 2,2,4-trimethyl) affect bioactivity in related hydroxy acids?

- Methodological Answer : Comparative studies using analogs (e.g., 3-hydroxy-2-methylpentanoic acid) reveal that methyl group placement alters hydrophobicity and hydrogen-bonding capacity. Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to map interactions. For example, 3-hydroxy-4-methoxyphenyl derivatives show enhanced pharmacological activity due to improved membrane permeability .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported CAS numbers or structural data for this compound?

- Methodological Answer : Cross-reference authoritative databases (PubChem, NIST WebBook) and primary literature. For example, ethyl 3-hydroxy-2,2,4-trimethylpentanoate has conflicting synonyms (e.g., valeriansaeure-aethylester vs. pentanoic acid ethyl ester), resolved via IUPAC nomenclature rules and spectral matching .

Q. What experimental controls are essential when studying degradation products of this compound?

- Methodological Answer : Include stability tests under varying pH/temperature. Use isotopically labeled analogs (e.g., ¹³C-labeled) to track degradation pathways via LC-MS. For atmospheric oxidation analogs (e.g., 3-hydroxy-2,4-dimethylhexadiendial), monitor intermediates with tandem MS/MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.